molecular formula C11H14O B13608042 (7-methyl-2,3-dihydro-1H-inden-5-yl)methanol

(7-methyl-2,3-dihydro-1H-inden-5-yl)methanol

Cat. No.: B13608042
M. Wt: 162.23 g/mol
InChI Key: MGYIZSYBXVJUHF-UHFFFAOYSA-N
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Description

(7-methyl-2,3-dihydro-1H-inden-5-yl)methanol is an organic compound with a unique structure that includes an indane backbone substituted with a methyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methyl-2,3-dihydro-1H-inden-5-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indanone derivatives.

    Reduction: The carbonyl group of the indanone is reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Methylation: The methylation of the indane ring can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7-methyl-2,3-dihydro-1H-inden-5-yl)methanol undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(7-methyl-2,3-dihydro-1H-inden-5-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (7-methyl-2,3-dihydro-1H-inden-5-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the indane backbone can interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • (7-methyl-2,3-dihydro-1H-inden-5-yl)amine
  • (7-methyl-2,3-dihydro-1H-inden-5-yl)acetate
  • (7-methyl-2,3-dihydro-1H-inden-5-yl)chloride

Uniqueness

(7-methyl-2,3-dihydro-1H-inden-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(7-methyl-2,3-dihydro-1H-inden-5-yl)methanol

InChI

InChI=1S/C11H14O/c1-8-5-9(7-12)6-10-3-2-4-11(8)10/h5-6,12H,2-4,7H2,1H3

InChI Key

MGYIZSYBXVJUHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CCC2)CO

Origin of Product

United States

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